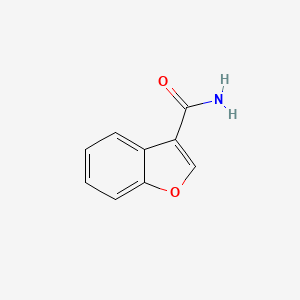

Benzofuran-3-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQVEXOTZPWBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344231 | |

| Record name | 1-benzofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959304-51-9 | |

| Record name | 1-benzofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzofuran 3 Carboxamide Derivatives

Established Synthetic Protocols for Benzofuran-3-carboxamide Core Structures

The construction of the core this compound structure can be achieved through various established protocols, which can be broadly categorized into multi-step sequences and convergent one-pot approaches.

Multi-step synthesis provides a robust and often high-yielding route to the this compound core, allowing for the purification of intermediates at each stage. A common strategy begins with readily available salicylaldehydes or substituted phenols.

One well-established route involves the initial formation of a benzofuran-3-carboxylate ester. For example, salicylaldehydes can react with ethyl 2-diazoacetate in the presence of a catalyst like HBF₄·OEt₂ to form an intermediate which is then dehydrated with concentrated sulfuric acid to yield ethyl benzofuran-3-carboxylate. acs.org This ester subsequently undergoes hydrolysis, typically under basic conditions (e.g., NaOH), to afford the corresponding benzofuran-3-carboxylic acid. acs.org The final step is an amide coupling reaction between the carboxylic acid and a desired amine, using standard coupling reagents, to furnish the target this compound. smolecule.com

Another powerful multi-step method is the palladium-catalyzed intramolecular Heck coupling. This approach may start from a 2-halophenol, which undergoes etherification with an appropriate acrylic acid ester. orgsyn.orgorgsyn.org The resulting product is then subjected to an intramolecular Heck reaction to cyclize and form the benzofuran (B130515) ring system, specifically the 3-ethoxycarbonyl benzofuran. orgsyn.orgorgsyn.org Subsequent hydrolysis and amidation steps, similar to the previous method, yield the final carboxamide derivative.

A different strategy employs 2-hydroxybenzonitrile (B42573) derivatives as starting materials. These compounds can be condensed with bromoacetates in the presence of a base like potassium carbonate, leading to a one-pot tandem cyclization that forms 3-aminobenzo[b]furan analogues. mdpi.com These amino-derivatives can then be further functionalized to produce the desired carboxamides.

| Starting Material | Key Reactions | Intermediate | Final Product | Reference |

| Salicylaldehyde | Acrylate formation, Dehydration, Hydrolysis, Amidation | Ethyl benzofuran-3-carboxylate | This compound | acs.orgorgsyn.org |

| 2-Iodophenol (B132878) | Etherification, Intramolecular Heck coupling, Hydrolysis, Amidation | Ethyl 3-(2-iodophenoxy)acrylate | This compound | orgsyn.orgorgsyn.org |

| 2-Hydroxybenzonitrile | Condensation, Tandem cyclization, Further functionalization | 3-Aminobenzo[b]furan | This compound | mdpi.com |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and time savings by combining multiple reaction steps into a single operation without isolating intermediates. scielo.br Several innovative one-pot methods for constructing benzofuran-3-carboxamides have been developed.

An indium(III) triflate (In(OTf)₃)-catalyzed cascade formal [3+2] cycloaddition represents a highly efficient one-pot approach. rsc.org This reaction brings together benzoquinones and β-ketoamides to directly afford functionalized benzofuran-3-carboxamides with high regioselectivity and in good to excellent yields. rsc.orgresearchgate.net

Another one-pot method involves a three-component reaction of an arylglyoxal, a primary amide (like benzamide), and a phenol (B47542) derivative, catalyzed by a zirconium catalyst, which chemoselectively produces the benzofuran structure. researchgate.net Similarly, a copper-catalyzed one-pot reaction between o-hydroxy aldehydes, amines, and terminal alkynes in a deep eutectic solvent has been reported to generate benzofuran derivatives. nih.gov

A facile three-step one-pot procedure has also been described for synthesizing 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves a Williamson ether synthesis, ester hydrolysis, and an intramolecular cyclization. scielo.brresearchgate.net While this yields a carboxylic acid, the principle demonstrates the power of one-pot sequences that can be adapted for carboxamide synthesis.

| Reactants | Catalyst/Reagent | Reaction Type | Yield | Reference |

| Benzoquinone, β-ketoamide | In(OTf)₃ | Cascade [3+2] Cycloaddition | Good to Excellent | rsc.orgresearchgate.net |

| Arylglyoxal, Benzamide, Phenol | Zirconium catalyst | Three-component reaction | - | researchgate.net |

| o-Hydroxy aldehyde, Amine, Alkyne | Copper Iodide (CuI) | Three-component reaction | 70-91% | nih.gov |

| Ethyl 2-(bromomethyl)quinoline-3-carboxylate, Salicylaldehyde | K₂CO₃, then KOH | Williamson ether synthesis, Hydrolysis, Cyclization | Good | scielo.brresearchgate.net |

Multi-Step Synthesis Strategies

Diversity-Oriented Synthesis of this compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections (libraries) of structurally diverse small molecules to explore new areas of chemical space and identify novel biologically active compounds. nih.govresearchgate.net The this compound framework serves as an excellent scaffold for such endeavors. acs.orgdiva-portal.org

The design of DOS libraries often begins with a central, rigid scaffold that can be decorated with various substituents. The 3-carboxy 2-aryl benzofuran and its dihydro-analogue, 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran, have been successfully used as core scaffolds for library synthesis. acs.orgacs.org The strategy involves creating a synthetic route that allows for the late-stage introduction of diversity elements. By designing libraries based on these flat (benzofuran) and topographically distinct (dihydrobenzofuran) scaffolds, a broad range of three-dimensional chemical space can be explored. acs.org The goal is to produce lead-like compounds with physicochemical properties suitable for biological screening. diva-portal.orgresearchgate.net

The key to achieving structural diversity lies in the use of a varied set of building blocks. bham.ac.uk For this compound libraries, diversity is typically introduced from three main sources:

Salicylaldehydes: A wide range of commercially available substituted salicylaldehydes can be used to vary the substitution pattern on the benzene (B151609) portion of the benzofuran core. acs.orgdiva-portal.org

Arylating Agents: To introduce substituents at the C2-position, various aryl boronic acids or aryl halides are employed, typically via Suzuki coupling reactions. acs.orgacs.org This allows for the installation of a wide array of aromatic and heteroaromatic groups.

Amines: The final diversification step involves the amidation of the C3-carboxylic acid with a library of primary or secondary amines, leading to the target carboxamides with varied R-groups on the amide nitrogen. acs.orgdiva-portal.org

To manage the vast number of potential combinations, statistical molecular design (SMD) is sometimes employed to select a representative subset of building blocks that ensures maximum variation in physicochemical properties across the synthesized library. acs.org

Scaffold-Based Library Design

Regioselective and Stereoselective Synthesis of Substituted Benzofuran-3-carboxamides

Controlling the precise spatial arrangement of substituents is crucial for modulating biological activity. Therefore, regioselective and stereoselective methods for synthesizing substituted benzofuran-3-carboxamides are of high importance.

Regioselective Synthesis focuses on controlling the position of substitution on the benzofuran core. An In(OTf)₃-catalyzed formal [3+2] cycloaddition of 1,4-benzoquinones with β-ketoamides provides a direct and highly regioselective route to 5-hydroxy-benzofuran-3-carboxamides. rsc.org

Another powerful strategy for achieving regioselectivity is directed C-H functionalization. By installing an 8-aminoquinoline (B160924) (8-AQ) directing group at the C2-carboxamide position, palladium catalysis can be used to selectively introduce a wide range of aryl and heteroaryl substituents at the C3 position via C-H arylation. diva-portal.orgsemanticscholar.orgmdpi.com The directing group can then be cleaved and the C2-position can be converted into a different amide through a one-pot transamidation procedure, providing modular access to diverse C3-substituted benzofuran-2-carboxamides. diva-portal.orgchemrxiv.org

Stereoselective Synthesis aims to control the three-dimensional arrangement of atoms, particularly when chiral centers are present, as is the case in 2,3-dihydrobenzofuran (B1216630) derivatives. While the aromatic benzofuran ring is planar, the synthesis of its saturated and partially saturated analogues requires stereocontrol. The synthesis of libraries based on trans-2,3-dihydrobenzofuran scaffolds has been reported, starting from the corresponding benzofuran-3-carboxylate esters via catalytic hydrogenation, followed by hydrolysis and amide coupling. acs.orgacs.org

Although direct asymmetric synthesis of benzofuran-3-carboxamides is less common, methods have been developed for precursors. One report mentions a rhodium-catalyzed enantioselective synthesis of a cis-2-amide-3-aryl-2,3-dihydrobenzofuran, though it involves a complex multi-step procedure to prepare the necessary carbenoid precursor. acs.org The development of more direct and efficient stereoselective routes to chiral this compound derivatives remains an active area of research.

| Method | Selectivity | Key Features | Reference |

| In(OTf)₃-catalyzed cycloaddition | Regioselective | Direct formation of 5-hydroxy-benzofuran-3-carboxamides from benzoquinones. | rsc.org |

| Directed C-H Arylation | Regioselective | 8-Aminoquinoline directing group enables selective C3-arylation. | diva-portal.orgsemanticscholar.org |

| Catalytic Hydrogenation | Stereoselective | Reduction of benzofuran-3-carboxylates to form trans-2,3-dihydrobenzofuran precursors. | acs.orgacs.org |

Innovative Reaction Technologies in this compound Synthesis

The evolution of synthetic organic chemistry has been marked by a continuous search for more efficient, sustainable, and rapid methods for molecule construction. In the context of this compound synthesis, several innovative reaction technologies have emerged as powerful alternatives to conventional heating methods. These technologies, including microwave-assisted synthesis, flow chemistry, and ultrasound irradiation, offer significant advantages such as drastically reduced reaction times, improved yields, enhanced selectivity, and alignment with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has become a cornerstone of modern synthetic chemistry, offering a non-conventional energy source that can dramatically accelerate reaction rates. scispace.com Unlike conventional heating where heat is transferred through conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique has been successfully applied to the synthesis of various benzofuran precursors and derivatives.

A notable application is in the synthesis of ethyl-3-arylaminobenzofuran-2-carboxylates, key intermediates for carboxamides. When the reaction between ethyl 3-hydroxybenzofuran-2-carboxylate and various aromatic amines was conducted under microwave irradiation at 500W, the desired products were obtained in significantly less time compared to the 9 hours required by conventional heating at 90-95°C. scispace.com This solvent-free approach not only accelerates the reaction but also mitigates the risks associated with explosive solvents. scispace.com

Further studies have compared microwave-assisted synthesis with other green technologies like ultrasound irradiation for preparing benzofuran-based heterocycles. mdpi.commdpi.com For instance, in the synthesis of S-alkylated benzofuran–oxadiazole derivatives, microwave irradiation for 60 seconds yielded products in the range of 69–94%. mdpi.com This was substantially more efficient than both conventional heating (24 hours for 36–80% yield) and ultrasound-assisted methods (30 minutes for 60–86% yield). mdpi.com A similar trend was observed for benzofuran–triazole derivatives, where microwaves provided yields of 68–96% in just 70 seconds. mdpi.com

| Derivative Type | Method | Reaction Time | Yield (%) | Reference |

| Benzofuran-Oxadiazole | Conventional | 24 h | 36-80 | mdpi.com |

| Ultrasound | 30 min | 60-86 | mdpi.com | |

| Microwave | 60 s | 69-94 | mdpi.com | |

| Benzofuran-Triazole | Conventional | 36 h | 38-79 | mdpi.com |

| Ultrasound | 30 min | 60-90 | mdpi.com | |

| Microwave | 70 s | 68-96 | mdpi.com |

This table compares the efficiency of conventional heating, ultrasound, and microwave-assisted synthesis for benzofuran-based heterocycles.

A method for synthesizing benzofuran-3(2H)-ones, important precursors, was also developed using microwave irradiation at 300W and 150°C, furnishing the desired products within 30 minutes. semanticscholar.org

Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides another green alternative for chemical synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates.

This technique has been employed in the one-pot synthesis of 2-substituted benzofurans. nih.gov The methodology involves a sequential coupling of (trimethylsilyl)acetylene with iodoarenes, followed by C-Si bond cleavage and a subsequent tandem C-C/C-O bond-forming reaction with 2-iodophenol under ultrasound irradiation. nih.gov Similarly, benzofuran-appended oxadiazole molecules have been prepared using ultrasonic assistance. nih.gov

While often more efficient than conventional methods, direct comparisons show that microwave irradiation can offer even better yields and shorter reaction times than ultrasound for certain benzofuran derivatives. mdpi.commdpi.com For example, the synthesis of benzofuran-based oxadiazole/triazole derivatives consistently showed higher yields and significantly faster reaction times under microwave conditions compared to ultrasound. mdpi.com

Flow Chemistry

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers superior control over reaction parameters, enhanced safety for hazardous reactions, and improved scalability. Industrial-scale synthesis of complex molecules often utilizes automated reactors and continuous flow systems to ensure high throughput and consistent quality.

An efficient and scalable route to a key intermediate, tert-butyl 3-oxo-3H-spiro[benzofuran-2,4′-piperidine]-1′-carboxylate, was developed using a flow chemistry approach. acs.org This synthesis starts from 2-fluorobenzaldehyde (B47322) and involves an umpolung reactivity strategy, demonstrating the power of flow systems in managing reactive intermediates and optimizing complex reaction sequences. acs.org Furthermore, flow chemistry has been instrumental in reaction discovery, including a photocatalytic radical carbonylation using pressurized carbon monoxide gas to access 2,3-benzofurans, which are precursors to the target carboxamides. rsc.org

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov This strategy merges the capabilities of photochemistry with transition metal catalysis (metallaphotoredox) to forge new bonds that are often challenging to create using traditional methods. princeton.edu

While direct photoredox-catalyzed synthesis of benzofuran-3-carboxamides is an emerging area, related structures have been successfully synthesized. For example, a photocatalytic radical carbonylation has been used to create 2,3-benzofurans. rsc.org The mechanism typically involves a photocatalyst that, upon light absorption, enters an excited state capable of single-electron transfer (SET) with a substrate to initiate a radical cascade. nih.gov This approach has been used for various transformations, including the synthesis of heterocycles through acyl radical intermediates generated from precursors like oxime esters or benzoyl chlorides under blue-light irradiation. mdpi.com The combination of photoredox catalysis with other catalytic cycles, such as those involving palladium or nickel, opens new pathways for C-H functionalization and cross-coupling reactions relevant to building complex benzofuran structures. princeton.edumdpi.com

Mechanochemistry

Mechanochemistry utilizes mechanical force, typically through grinding or milling, to induce chemical reactions, often in the absence of a solvent. unn.edu.ng This solvent-free technique is a highly sustainable and efficient method for synthesizing various organic compounds.

The application of mechanochemistry in organocatalysis has been shown to be a green route for producing bioactive heterocycles. researchgate.net For instance, grinding-assisted, tertiary amine-catalyzed synthesis has been used to create thiadiazoles that incorporate a benzofuran moiety. researchgate.net While specific examples detailing the mechanochemical synthesis of this compound are still developing, the principles have been established for related structures. The process can facilitate reactions between solids quickly and quantitatively, making it a promising future direction for the green synthesis of these target compounds. unn.edu.ng

Structure Activity Relationship Sar Studies of Benzofuran 3 Carboxamide Derivatives

Positional and Substituent Effects on Biological Activity

Influence of Substitutions on the Benzofuran (B130515) Ring System

The biological activity of benzofuran-3-carboxamide derivatives can be significantly modulated by the introduction of various substituents at different positions on the benzofuran ring. biogecko.co.nznih.gov

For instance, in a series of 2-phenyl-benzofuran-3-carboxamide derivatives investigated as Sortase A inhibitors, the presence of a hydroxyl group at the 2-phenyl position was found to be important for inhibitory activity. researchgate.netnih.gov Replacing this hydroxyl group with other substituents like methoxy (B1213986), halogen, or nitro groups generally led to a decrease in enzyme inhibitory activity. researchgate.netnih.gov

In the context of anticancer activity, halogen substitutions on the benzofuran ring have been shown to enhance cytotoxic properties. nih.gov The position of the halogen is a critical determinant of its biological effect. nih.gov For example, placing a halogen atom at the para position of an N-phenyl ring attached to the benzofuran core often leads to more potent compounds due to favorable hydrophobic interactions. nih.gov Specifically, a fluorine atom at the 4-position of a 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity in one study. nih.gov

Furthermore, studies on amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans revealed that a methyl group at the C-3 position and a methoxy group at the C-6 position led to significantly higher potency compared to an unsubstituted compound or a compound with a methoxy group at the C-7 position. mdpi.com The specific placement of amino and methoxy groups also drastically impacts activity. mdpi.com

The following table summarizes the effects of various substitutions on the benzofuran ring from different studies:

| Parent Compound Structure | Substituent & Position | Effect on Biological Activity | Target/Assay |

| 2-phenyl-benzofuran-3-carboxamide | 2'-OH on phenyl ring | Essential for activity | Sortase A inhibition researchgate.netnih.gov |

| 2-phenyl-benzofuran-3-carboxamide | 2'-OCH3, Halogen, or NO2 on phenyl ring | Reduced activity | Sortase A inhibition researchgate.netnih.gov |

| Benzofuran-2-carboxamide | Halogen on N-phenyl ring | Beneficial for cytotoxicity | Anticancer nih.gov |

| 2-benzofuranyl derivative | 4-Fluoro | 2-fold increase in potency | Anticancer nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | 3-Methyl, 6-Methoxy | 2-4 times more potent | Anticancer mdpi.com |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | 7-Methoxy | Less potent than 6-Methoxy | Anticancer mdpi.com |

Role of Modifications at the Carboxamide Moiety

The carboxamide group at the 3-position is a key functional group, and its modification plays a pivotal role in the biological activity of these compounds. researchgate.netnih.govresearchgate.net SAR studies have consistently shown that the amide group is often essential for activity. researchgate.netnih.gov

In the development of inhibitors for Staphylococcus aureus Sortase A, the amide group at the 3-position was deemed crucial for inhibitory activity. researchgate.netnih.gov Further exploration of N-alkyl-2-phenyl-benzofuran-3-carboxamide derivatives showed that N-isobutyl-carboxamide derivatives exhibited the best inhibitory effects. researchgate.net This suggests that the nature of the substituent on the amide nitrogen can significantly influence potency.

In another study focusing on anticancer agents, the presence of an N-phenethyl carboxamide was found to significantly enhance antiproliferative activity. mdpi.com This activity was further boosted by a morpholinyl substitution at the para position of the N-phenethyl ring. mdpi.com

For anthra[2,3-b]furan-3-carboxamides, the carbonyl moiety within the carboxamide fragment was identified as a critical element for cytotoxicity. researchgate.net

These findings are summarized in the table below:

| Parent Compound Structure | Carboxamide Modification | Effect on Biological Activity | Target/Assay |

| 2-phenyl-benzofuran-3-carboxamide | Amide group at C-3 | Essential for activity | Sortase A inhibition researchgate.netnih.gov |

| 2-phenyl-benzofuran-3-carboxamide | N-isobutyl substituent | Best inhibitory effects | Sortase A inhibition researchgate.net |

| This compound | N-phenethyl substituent | Significantly enhanced activity | Anticancer mdpi.com |

| N-phenethyl this compound | para-morpholinyl on phenethyl ring | Further enhanced activity | Anticancer mdpi.com |

| Anthra[2,3-b]furan-3-carboxamide | Carbonyl of the amide | Critical for cytotoxicity | Anticancer researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran-3-carboxamides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. rsc.orgnih.gov For this compound derivatives, QSAR studies have been employed to develop predictive models that can guide the design of new, more potent analogs. rsc.org

A QSAR study on a series of benzofuran-based vasodilators, which included 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids, resulted in a statistically significant 2D-QSAR model. mdpi.com This model was able to describe the bioactivity of the synthesized analogs with good predictive power. mdpi.com

Another study involving this compound derivatives as part of a dataset for HCV NS3/4A serine protease inhibitors also utilized QSAR to explore the relationship between molecular structures and their inhibitory activities. rsc.org The goal was to develop predictive models to estimate the biological activities of novel compounds. rsc.org Such models are built using a training set of compounds with known activities and are validated to ensure their robustness and predictive capability. rsc.org

Conformational Analysis and its Impact on Biological Potency

The three-dimensional arrangement of a molecule, or its conformation, can significantly influence its ability to bind to a biological target. Conformational analysis of this compound derivatives is therefore a critical aspect of understanding their biological potency.

For instance, a conformational restriction strategy was employed in the development of 3,4-fused tricyclic benzofuran derivatives as inhibitors of polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis. nih.gov This approach aimed to explore the chemical space by creating more rigid structures, which can lead to more specific and potent interactions with the target enzyme. nih.gov The resulting tricyclic benzofurans showed potent antitubercular activity. nih.gov

In another example, the rigid E-geometry of the exocyclic double bond in (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides was found to allow for a more efficient binding conformation to monoamine oxidase (MAO) enzymes compared to more flexible isomers. acs.org This highlights the importance of a constrained conformation for optimal target engagement.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric elements of this compound derivatives is essential for rational drug design.

For inhibitors of Staphylococcus aureus Sortase A, molecular docking studies revealed that a potent 2-phenyl-benzofuran-3-carboxamide derivative (Ia-22) shared a similar binding pattern with the natural substrate. researchgate.netnih.gov The key pharmacophoric interactions included an i-butyl group stretching into a binding pocket, an L-shaped pattern kinking, and hydrogen bond interactions with key amino acid residues (Cys184, Trp194, and Arg197) in the active site. researchgate.netnih.gov

In the case of anthra[2,3-b]furan-3-carboxamides with anticancer activity, SAR analysis identified the following as crucial structural elements: 4,11-hydroxy groups, a carbonyl spacer of the amide moiety, and a cyclic diamine. researchgate.net

For benzofuran derivatives with osteoblast differentiation-promoting activity, a 3,5-disubstituted benzofuran was identified as a useful scaffold. jst.go.jpnih.gov Specifically, the compound 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide was found to be a potent inhibitor of cyclin-dependent kinase 8 (CDK8), suggesting the key pharmacophoric elements involve the substituted phenyl group at the 3-position and the carboxamide at the 5-position. jst.go.jpnih.gov

The development of 3-methylbenzofuran (B1293835) and 3-(morpholinomethyl)benzofuran derivatives as anticancer agents targeting non-small cell lung carcinoma revealed that the NH and carbonyl oxygen of the hydrazide linker were key for hydrogen bonding interactions with the VEGFR-2 enzyme. tandfonline.com

Pharmacological Activities and Biological Target Elucidation of Benzofuran 3 Carboxamide Derivatives

Anticancer Activities of Benzofuran-3-carboxamides

The anticancer properties of benzofuran-3-carboxamides are a primary focus of research, with studies revealing their ability to interfere with cancer cell growth and survival through various mechanisms.

Modulation of Cellular Proliferation and Apoptosis Pathways

Benzofuran (B130515) derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. mdpi.com This process is often mediated through the activation of caspases, a family of protease enzymes crucial for apoptosis. For instance, some derivatives trigger apoptosis through the activation of caspases 3, 8, and 9, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways. uniri.hr The induction of apoptosis can also be linked to increased oxidative stress within cancer cells, leading to cell death. mdpi.com Furthermore, some benzofuran-3-carboxamide derivatives can arrest the cell cycle at different phases, such as the G2/M phase, thereby inhibiting cell proliferation. mdpi.comnih.gov

Inhibition of Specific Oncogenic Targets

The anticancer activity of these compounds is also attributed to their ability to inhibit specific molecular targets that are crucial for tumor growth and survival. Some benzofuran derivatives have been identified as inhibitors of farnesyltransferase, an enzyme involved in the activation of G-proteins that can promote cancerous growth when constitutively active. scispace.com Others act as angiogenesis inhibitors, preventing the formation of new blood vessels that tumors need to grow and metastasize. scispace.com Additionally, certain derivatives have shown inhibitory activity against serine/threonine kinases like PIM-1, CDK2, and GSK-3β, which are implicated in various carcinogenic processes. nih.govscispace.com

Effects on Tumor Cell Lines (e.g., FM3A/0, A549, MCF7, TK10)

The efficacy of this compound derivatives has been evaluated against a panel of human cancer cell lines. For example, certain amino-substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans have demonstrated significant growth inhibition against L1210, FM3A/0, Molt4/C8, CEM/0, and HeLa cancer cell lines, with some compounds showing IC50 values in the nanomolar range. nih.gov Notably, one derivative exhibited an IC50 value of 24 nM against the FM3A/0 cell line. nih.gov

In studies involving the non-small cell lung cancer cell line A549, some benzofuran derivatives have displayed potent antiproliferative activity. tandfonline.com For instance, a 3-methylbenzofuran (B1293835) derivative showed an IC50 value of 1.48 µM, comparable to the standard anticancer drug staurosporine. tandfonline.com Other derivatives have also shown significant cytotoxic effects against A549 and HepG2 (liver cancer) cells. mdpi.com

Against the MCF-7 breast cancer cell line, certain benzofuran-substituted chalcones have demonstrated in vitro antitumor activity. rsc.org Additionally, novel oxindole/benzofuran hybrids have shown moderate to potent activity against both MCF-7 and T-47D breast cancer cell lines. nih.gov While specific data for the TK10 cell line was not found in the provided search results, the broad range of activity against other cancer cell lines suggests potential efficacy.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Amino-substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan | FM3A/0 | 24 nM | nih.gov |

| 3-Methylbenzofuran derivative (4c) | A549 | 1.48 µM | tandfonline.com |

| Bromo isatin (B1672199) derivative (5d) | CDK2 | 37.80 nM | nih.gov |

| N-(2-ethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide | In vitro studies | Inhibits cell proliferation and induces apoptosis |

Polyketide Synthase 13 (Pks13) Inhibition in Mycobacteria

Polyketide synthase 13 (Pks13) is an essential enzyme for the synthesis of mycolic acids, which are crucial components of the cell wall of Mycobacterium tuberculosis (Mtb). nih.govnih.gov Inhibition of Pks13 represents a promising strategy for developing new anti-tuberculosis drugs. nih.govnih.govresearchgate.netbenthamdirect.com An early lead compound, the this compound TAM16, demonstrated significant in vivo efficacy in tuberculosis infection models. nih.gov However, its development was halted due to cardiotoxicity concerns. nih.gov Subsequent research has focused on developing 3,4-fused tricyclic benzofuran derivatives that retain potent antitubercular activity against the Mtb H37Rv strain (MIC = 0.0156-0.0313 μg/mL) while exhibiting negligible inhibition of the hERG channel, thus reducing the risk of cardiotoxicity. nih.gov

Antimicrobial Activities of Benzofuran-3-carboxamides

In addition to their anticancer properties, benzofuran-3-carboxamides have demonstrated a wide range of antimicrobial activities, making them promising candidates for the development of new antibacterial agents.

Antibacterial Efficacy (e.g., against E. coli, S. aureus, MRSA, B. subtilis, K. pneumonia, P. aeruginosa, S. faecalis, Mycobacterium tuberculosis)

Benzofuran derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have exhibited excellent antibacterial activity against strains such as E. coli, S. aureus, methicillin-resistant S. aureus (MRSA), and B. subtilis. nih.gov The position of substituents on the benzofuran ring has been found to significantly influence the antibacterial activity and strain specificity. nih.gov

Some halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against Gram-positive cocci. mdpi.com Specifically, compounds with two halogen substitutions on the acetyl group were active, and those with an additional halogen in the aromatic ring also displayed antifungal activity. mdpi.com

In the context of Mycobacterium tuberculosis, as discussed previously, this compound derivatives that inhibit Pks13 show potent activity. nih.govnih.govcurtin.edu.au One such compound demonstrated a minimum inhibitory concentration (MIC) between 0.0313 to 0.0625 μg/mL against the Mtb H37Rv strain. nih.govcurtin.edu.au Other benzofuran-3-carbohydrazide derivatives have also shown promising antimycobacterial activity, with some compounds having MICs as low as 2 μg/mL against M. tuberculosis H37Rv strains. nih.govscispace.com

Furthermore, certain sulfonamide-based benzofuran derivatives have displayed impressive antibacterial activity against E. coli, K. pneumoniae, and P. aeruginosa, with MIC values of 0.063, 0.5, and 0.5 µg/mL, respectively. researchgate.net Some benzofuran derivatives have also shown good antibacterial activity against S. aureus and E. faecalis, with MICs as low as 0.064 mg/mL. researchgate.net

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

| 3,4-Fused tricyclic benzofuran | Mycobacterium tuberculosis H37Rv | 0.0156-0.0313 μg/mL | nih.gov |

| δ-lactam-containing 5H-benzofuro[3,2-c]quinolin-6-ones | Mycobacterium tuberculosis H37Rv | 0.0313 to 0.0625 μg/mL | nih.govcurtin.edu.au |

| Benzofuran-3-carbohydrazide derivative | Mycobacterium tuberculosis H37Rv | 2 μg/mL | nih.govscispace.com |

| Sulfonamide-based benzofuran | E. coli | 0.063 μg/mL | researchgate.net |

| Sulfonamide-based benzofuran | K. pneumoniae | 0.5 μg/mL | researchgate.net |

| Sulfonamide-based benzofuran | P. aeruginosa | 0.5 μg/mL | researchgate.net |

| Carbohydrazide derivative | S. aureus | 0.064 mg/mL | researchgate.net |

| Carbohydrazide derivative | E. faecalis | 0.064 mg/mL | researchgate.net |

Antifungal Efficacy

This compound derivatives have shown notable efficacy against a range of fungal pathogens.

Certain halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated antifungal properties. Specifically, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid were active against Candida albicans. researchgate.net Further studies have indicated that some derivatives are effective against various Candida strains with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 μg/mL. mdpi.com

A series of benzofuran-3-carbohydrazide derivatives were screened for their potential antifungal activity against C. albicans. rsc.org It was observed that the combination of an unsubstituted benzylidene and a chloro-disubstituted benzofuran ring resulted in greater activity compared to other members of the series. rsc.org Other research has highlighted that benzofuran derivatives containing oxadiazoles (B1248032) and pyrazoles exhibit moderate to good inhibition against fungal strains including Aspergillus flavus, Aspergillus fumigatus, C. albicans, Penicillium notatum, and Rhizopus. nih.gov

Table 1: Antifungal Activity of Selected this compound Derivatives

| Fungal Strain | Derivative Type | Observation | Reference |

|---|---|---|---|

| Candida albicans | Halogenated 3-benzofurancarboxylic acid esters | Active against the fungal strain. | researchgate.net |

| Candida spp. | Halogenated 3-benzofurancarboxylic acid esters | MIC values of 50-200 μg/mL. | mdpi.com |

| Candida albicans | Benzofuran-3-carbohydrazides | Unsubstituted benzylidene with chloro-disubstituted benzofuran ring showed enhanced activity. | rsc.org |

| A. flavus, A. fumigatus, C. albicans, P. notatum, Rhizopus | Benzofuran derivatives with oxadiazoles and pyrazoles | Moderate to good microbial inhibition. | nih.gov |

Targeting Bacterial DNA Gyrase B

The bacterial DNA gyrase B (GyrB) subunit is a well-established target for the development of novel antibacterial agents. nih.gov Benzofuran-based compounds have been designed and synthesized as inhibitors of this enzyme.

A series of substituted benzofurans were designed as potential inhibitors of Mycobacterium tuberculosis (MTB) DNA gyrase B. nih.gov One compound from this series emerged as a potent lead with an IC50 of 3.2 ± 0.15 μM against Mycobacterium smegmatis DNA gyrase B and 0.81 ± 0.24 μM in an MTB supercoiling assay. nih.gov

In another study, a series of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole derivatives were synthesized and evaluated. nih.gov One of the compounds, 4-(benzo[d]isothiazol-3-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide, was identified as a promising inhibitor with an IC50 of 1.77 ± 0.23 μM against M. smegmatis GyrB and 0.42 ± 0.23 μM against MTB DNA gyrase. nih.gov Furthermore, newly synthesized benzofuran–pyrazole hybrid molecules have also been investigated for their inhibitory effects on E. coli DNA gyrase B, with one compound showing a notable IC50 of 9.80 µM. mdpi.com

Table 2: Inhibitory Activity of Benzofuran Derivatives against Bacterial DNA Gyrase B

| Compound Type | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Substituted benzofuran | M. smegmatis DNA gyrase B | 3.2 ± 0.15 μM | nih.gov |

| Substituted benzofuran | M. tuberculosis DNA gyrase (supercoiling) | 0.81 ± 0.24 μM | nih.gov |

| 4-(benzo[d]isothiazol-3-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide | M. smegmatis GyrB | 1.77 ± 0.23 μM | nih.gov |

| 4-(benzo[d]isothiazol-3-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide | M. tuberculosis DNA gyrase | 0.42 ± 0.23 μM | nih.gov |

| Benzofuran-pyrazole hybrid | E. coli DNA gyrase B | 9.80 µM | mdpi.com |

Antiviral Activities of Benzofuran-3-carboxamides

Derivatives of this compound have also been explored for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

Benzofuran compounds have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Some benzofuran-carboxamide derivatives have demonstrated inhibitory activity against HIV-1 protease (PR) as well. nih.gov For instance, certain 3-benzoylbenzofurans have been shown to be non-nucleotide reverse transcriptase inhibitors (NNRTIs). nih.gov Screening of a benzofurano[3,2-d]pyrimidin-2-one collection led to the identification of hits that act as nucleotide-competing HIV-1 reverse transcriptase inhibitors (NcRTIs). nih.gov Optimization of this scaffold resulted in compounds with low nanomolar antiviral potency. nih.gov

A notable characteristic of some benzofuran-carboxamide derivatives is their ability to dually inhibit both HIV-1 RT and PR. nih.gov This dual activity is a significant advantage in the development of antiretroviral drugs, as it can potentially lead to a higher genetic barrier to resistance. nih.govnih.gov Studies have shown that 3-benzoylbenzofurans can exhibit dual inhibitory activities against these two crucial HIV enzymes. nih.gov

Table 3: Anti-HIV Activity of this compound Derivatives

| Derivative Type | Target Enzyme(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 3-Benzoylbenzofurans | HIV-1 Reverse Transcriptase | Non-nucleotide reverse transcriptase inhibitor (NNRTI) | nih.gov |

| Benzofurano[3,2-d]pyrimidin-2-ones | HIV-1 Reverse Transcriptase | Nucleotide-competing reverse transcriptase inhibitor (NcRTI) | nih.gov |

| Benzofuran-carboxamides | HIV-1 Protease | Protease inhibitor | nih.gov |

| 3-Benzoylbenzofurans | HIV-1 Reverse Transcriptase and Protease | Dual inhibition | nih.gov |

Anti-HIV Activity (e.g., HIV-1 Reverse Transcriptase and Protease Inhibition)

Immunomodulatory Activities of Benzofuran-3-carboxamides (e.g., Sphingosine-1-phosphate Receptor 1 (S1P1) Agonism)

Benzofuran derivatives have been investigated as modulators of the immune system, specifically as agonists of the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov S1P1 receptor agonism is a novel mechanism for immunomodulation. nih.gov

Novel benzofuran-based S1P1 agonists with high potency and selectivity have been discovered. nih.gov For example, the compound 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid is a potent S1P1 agonist with over 1000-fold selectivity over the S1P3 receptor. nih.gov Agonism of the S1P3 receptor is thought to be associated with certain cardiovascular side effects. nih.govresearchgate.net The development of selective S1P1 agonists is therefore a key objective. An initial benzofuran lead, a benzofuran with a 5-n-butyl group, showed submicromolar potency for the S1P1 receptor with no activity at the human S1P3 receptor. nih.gov

Table 4: S1P1 Receptor Agonism by Benzofuran Derivatives

| Compound | Potency/Selectivity | Reference |

|---|---|---|

| 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid | Potent S1P1 agonist, >1000x selectivity over S1P3 | nih.gov |

| Benzofuran with 5-n-butyl group | Submicromolar potency for S1P1, no activity at hS1P3 | nih.gov |

Neuropharmacological Activities of Benzofuran-3-carboxamides

The benzofuran scaffold is present in numerous compounds with a broad range of biological activities, including neuropharmacological effects. researchgate.netresearchgate.net

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. biomolther.org Several of these compounds demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage. biomolther.org In another study, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized as new cholinesterase inhibitors. Some of these compounds were found to be potent butyrylcholinesterase inhibitors with IC50 values in the range of 0.054–2.7 µM. nih.gov The presence of a pyrrolidin-1-ylmethyl group in some this compound structures also suggests potential interactions with neurotransmitter systems. ontosight.ai

Table 5: Neuropharmacological Activities of this compound Derivatives

| Derivative Type | Activity | Target/Assay | Reference |

|---|---|---|---|

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Neuroprotection | NMDA-induced excitotoxicity | biomolther.org |

| Benzofuran-2-carboxamide-N-benzyl pyridinium halides | Cholinesterase inhibition | Butyrylcholinesterase | nih.gov |

| N-(2,6-diethylphenyl)-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxamide | Potential neurotransmitter system interaction | Structural feature | ontosight.ai |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of benzofuran have demonstrated notable inhibitory effects on cholinesterases, enzymes critical in the progression of Alzheimer's disease. mdpi.comijpsonline.com Specifically, certain 3-aminobenzofuran derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.org In one study, a series of novel 3-aminobenzofuran derivatives (5a-p) were synthesized and showed moderate to good inhibitory activity against both AChE and BChE, with IC50 values ranging from 0.64 to 81.06 μM. nih.govfrontiersin.org

Among these, compound 5f , which features a 2-fluorobenzyl moiety, was identified as the most potent inhibitor of both enzymes. nih.govfrontiersin.org Kinetic analysis revealed that compound 5f acts as a mixed-type inhibitor of AChE. frontiersin.org While many benzofuran derivatives show weak or no activity against AChE, several exhibit significant and selective inhibition of BChE. mdpi.com For instance, a study on 2-arylbenzofuran derivatives found that six compounds had more potent BChE-inhibitory activity (IC50 2.5–32.8 μM) than the reference drug galantamine (IC50 35.3 μM). mdpi.com

It is noteworthy that in the brains of individuals with moderate to severe Alzheimer's disease, BChE becomes the primary enzyme for acetylcholine (B1216132) metabolism. Therefore, inhibiting BChE can be an effective strategy to increase acetylcholine levels. mdpi.com The selective inhibition of BChE by certain benzofuran derivatives highlights their potential as therapeutic agents for later stages of Alzheimer's disease. mdpi.com

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 3-Aminobenzofuran Derivatives (5a-p) | AChE & BChE | 0.64 - 81.06 µM | nih.govfrontiersin.org |

| Compound 5f (2-fluorobenzyl moiety) | AChE & BChE | Most potent in series | nih.govfrontiersin.org |

| 2-Arylbenzofuran Derivatives (6 compounds) | BChE | 2.5 - 32.8 µM | mdpi.com |

| Galantamine (Reference) | BChE | 35.3 µM | mdpi.com |

Inhibition of Amyloid-beta (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. frontiersin.org Benzofuran-based compounds have emerged as promising inhibitors of this process. nih.gov A series of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives were designed and synthesized as novel modulators of Aβ42 aggregation. nih.gov

In thioflavin-T fluorescence-based kinetic studies, compounds possessing a methoxyphenol pharmacophore demonstrated concentration-dependent inhibition of Aβ42 aggregation. nih.gov For example, compound 4a (R=3-OH, 4-OMe) and compound 4b showed increasing inhibition of Aβ42 aggregation with higher concentrations, with compound 4b achieving a maximum inhibition of 54%. nih.gov Similarly, compounds 5a and 5b , which are regioisomers with a methoxyphenol group, also exhibited concentration-dependent inhibition of Aβ42 aggregation, reaching approximately 41% inhibition at a concentration of 25 μM. nih.gov Conversely, the inclusion of a 3,4-dimethoxyphenyl moiety in compound 5c resulted in a complete loss of inhibitory activity. nih.gov

Furthermore, certain benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, specifically compounds 6h and 6k , have shown good inhibitory effects on Aβ self-aggregation, with inhibition rates of 33.1% and 46.4% respectively at a concentration of 100 µM. nih.gov The planar conformation of the aromatic rings in these benzofuran derivatives is thought to allow them to interact with and bind to the cross-β-sheet structures of Aβ aggregates, thereby inhibiting their formation. nih.gov

| Compound | Concentration (µM) | Inhibition of Aβ42 Aggregation (%) | Reference |

|---|---|---|---|

| Compound 4a | 1 | Weak inhibition | nih.gov |

| 5 | Concentration-dependent decline | nih.gov | |

| 25 | Concentration-dependent decline | nih.gov | |

| Compound 4b | Not specified | 54% (maximum) | nih.gov |

| Compound 5a | 1 | ~6% | nih.gov |

| 5 | ~26% | nih.gov | |

| 25 | ~40% | nih.gov | |

| Compound 5b | 1 | ~15% | nih.gov |

| 5 | ~33% | nih.gov | |

| 25 | ~41% | nih.gov | |

| Compound 6h | 100 | 33.1% | nih.gov |

| Compound 6k | 100 | 46.4% | nih.gov |

Diverse Biological Activities

Antioxidant Activity

Benzofuran derivatives have been recognized for their antioxidant properties. nih.govekb.eg The antioxidant capacity of these compounds is often linked to the number and position of hydroxyl groups on the arylidene moiety. unife.itunica.it For instance, in a study of benzofuran hydrazones, the 2,3,4-trihydroxybenzylidene derivative 7 showed the best antioxidant activity in the DPPH assay. unica.it The 2-hydroxy-4-(diethylamino)benzylidene derivative 11 also demonstrated high antioxidant power in the ORAC test. unife.itunica.it

Conversely, the presence of electron-withdrawing groups, such as halogens, tends to reduce the antioxidant capacity. unife.itunica.it Another study reported that a novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative, compound 65 , exhibited moderate to appreciable antioxidant activity, with a 62% inhibition of lipid peroxidation (LPO) and a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. rsc.org The antioxidant activity of benzofuran derivatives is a significant area of research, as it contributes to their potential therapeutic effects in various diseases associated with oxidative stress. nih.gov

| Compound/Derivative | Assay | Activity | Reference |

|---|---|---|---|

| Benzofuran Hydrazone 7 (2,3,4-trihydroxybenzylidene) | DPPH | Highest activity in series | unica.it |

| Benzofuran Hydrazone 11 (2-hydroxy-4-(diethylamino)benzylidene) | ORAC | Very high antioxidant power | unife.itunica.it |

| Compound 65 (7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide) | LPO Inhibition (at 100 µM) | 62% | rsc.org |

| DPPH Inhibition (at 100 µM) | 23.5% | rsc.org |

Glucokinase Activation

Glucokinase (GK) is a key enzyme in glucose homeostasis, and its activation is a promising strategy for the treatment of type 2 diabetes. google.comgoogle.com Certain benzofuran derivatives have been identified as glucokinase activators. google.comgoogle.com For example, N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl-benzofuran-4-yloxy)pyrazine-2-carboxamide and N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)-benzofuran-4-yloxy)pyrimidine-2-carboxamide are two preferred compounds of Formula (I) that act as glucokinase activators. google.com

A variety of small molecule derivatives, including carboxamides, have been developed as allosteric GK activators. researchgate.net These activators can stabilize the active conformation of the GK enzyme, leading to a reduction in its Km for glucose and/or an effect on the enzyme's Vmax. researchgate.net The development of benzofuran-based glucokinase activators represents a significant advancement in the search for novel antidiabetic agents.

| Compound | Activity | Reference |

|---|---|---|

| N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl-benzofuran-4-yloxy)pyrazine-2-carboxamide | Glucokinase Activator | google.com |

| N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)-benzofuran-4-yloxy)pyrimidine-2-carboxamide | Glucokinase Activator | google.com |

Anti-inflammatory Effects

Benzofuran and its derivatives are known to possess significant anti-inflammatory properties. acs.orgresearchgate.net A study on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated their ability to suppress lipopolysaccharide-stimulated inflammation in macrophages. nih.gov Six of the nine tested compounds inhibited the expression of cyclooxygenase-2 and nitric oxide synthase 2, and decreased the secretion of inflammatory mediators such as interleukin-6, chemokine (C-C) ligand 2, nitric oxide, and prostaglandin (B15479496) E2. nih.gov

The IC50 values for these compounds ranged from 1.2 to 9.04 µM for interleukin-6, 1.5 to 19.3 µM for Chemokine (C-C) Ligand 2, 2.4 to 5.2 µM for nitric oxide, and 1.1 to 20.5 µM for prostaglandin E2. nih.gov The anti-inflammatory effects of these derivatives are enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups. nih.gov These findings underscore the potential of this compound derivatives as effective anti-inflammatory agents.

| Inflammatory Mediator | IC50 Range (µM) of Fluorinated Benzofuran Derivatives | Reference |

|---|---|---|

| Interleukin-6 | 1.2 - 9.04 | nih.gov |

| Chemokine (C-C) Ligand 2 | 1.5 - 19.3 | nih.gov |

| Nitric Oxide | 2.4 - 5.2 | nih.gov |

| Prostaglandin E2 | 1.1 - 20.5 | nih.gov |

Analgesic Properties

The benzofuran scaffold is a key component in many compounds exhibiting a range of biological activities, including analgesic effects. nih.govnih.govnih.gov While the broader class of benzofuran derivatives is known for its analgesic properties, specific research focusing solely on the analgesic properties of this compound derivatives is an area of ongoing investigation. The diverse pharmacological profile of benzofuran derivatives suggests that this class of compounds holds promise for the development of new analgesic agents. nih.govnih.gov

Medicinal Chemistry and Rational Drug Design for Benzofuran 3 Carboxamide

Lead Identification and Optimization Strategies

The journey from a preliminary hit to a viable drug candidate is a meticulous process of identification and optimization. For benzofuran-3-carboxamide derivatives, this process has been exemplified in various therapeutic areas.

A notable example is the identification of the this compound TAM16 as a potent inhibitor of the polyketide synthase 13 (Pks13) thioesterase domain, a crucial enzyme for the survival of Mycobacterium tuberculosis. nih.govnih.gov While TAM16 demonstrated significant efficacy in animal models of tuberculosis, its development was halted due to cardiotoxicity concerns linked to off-target effects. nih.gov This highlights a critical aspect of lead optimization: balancing on-target potency with a favorable safety profile. The optimization efforts for this series focused on modifying the piperidine (B6355638) moiety to reduce its basicity and lipophilicity, which were thought to contribute to the off-target activity. nih.gov

In the realm of antiviral research, GSK5852, a this compound derivative, was identified as a clinical candidate for treating Hepatitis C Virus (HCV) infection by inhibiting the NS5B polymerase. acs.org However, it exhibited a poor pharmacokinetic profile due to metabolic instability. acs.org The lead optimization strategy then centered on metabolism-directed design, leading to the discovery of GSK8175, a compound that retained antiviral activity while being metabolically more stable. acs.org

Structure-activity relationship (SAR) studies are fundamental to lead optimization. For a series of 2-phenyl-benzofuran-3-carboxamide derivatives designed as Sortase A inhibitors for Staphylococcus aureus, SAR studies revealed that the amide group at the 3-position was crucial for inhibitory activity. researchgate.netnih.gov Furthermore, substitutions on the 2-phenyl ring were found to significantly influence potency, with a hydroxyl group generally being preferred over methoxy (B1213986), halogen, or nitro groups. researchgate.netnih.gov

The following table summarizes key lead compounds and the optimization strategies employed:

| Lead Compound | Target | Therapeutic Area | Optimization Strategy | Key Findings |

| TAM16 | Polyketide Synthase 13 (Pks13) | Tuberculosis | Mitigate off-target toxicity (hERG inhibition) | Modifications to the piperidine moiety to reduce basicity and lipophilicity were explored. nih.govnih.gov |

| GSK5852 | NS5B Polymerase | Hepatitis C Virus | Improve metabolic stability | Metabolism-directed design led to the discovery of the more stable clinical candidate, GSK8175. acs.org |

| 2-phenyl-benzofuran-3-carboxamides | Sortase A | Bacterial Infections | Enhance inhibitory activity | SAR studies identified the essentiality of the 3-carboxamide group and optimal substitutions on the 2-phenyl ring. researchgate.netnih.gov |

Bioisosteric Replacements in this compound Scaffold Development

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. researchgate.netnih.gov In the development of this compound analogs, this approach has been instrumental in fine-tuning pharmacokinetic and pharmacodynamic properties. nih.gov

One common bioisosteric replacement involves the core heterocyclic system itself. For instance, benzofuran (B130515) can be considered a bioisostere of other aromatic systems like benzothiophene (B83047), indole, or even a simple phenyl ring. researchgate.netvulcanchem.com The choice of the core can significantly impact biological activity, as seen in comparative studies where benzofuran derivatives exhibited different potencies and properties compared to their benzothiophene counterparts. vulcanchem.com

Carboxylic acid isosteres are frequently employed to replace the carboxamide functional group or other acidic moieties within the molecule to improve properties like cell permeability and metabolic stability. nih.gov In the development of HCV NS5B inhibitors, conventional acid isosteres could not replicate the broad-spectrum antiviral activity of the benzylboronic acid in GSK5852, highlighting the unique role of this particular group. acs.org However, concerns over the metabolic liability of the benzylboronic acid prompted the exploration of other replacements, ultimately leading to the benzoxaborole in GSK8175. acs.orgacs.org

The strategic replacement of substituents on the benzofuran ring is another critical application of bioisosterism. For example, the replacement of a hydrogen atom with a fluorine atom can modulate electronic properties and metabolic stability without significantly altering the steric profile. nih.gov The following table provides examples of bioisosteric replacements in this compound derivatives.

| Original Moiety | Bioisosteric Replacement | Rationale | Example Context |

| Benzofuran | Benzothiophene, Indole | Modulate electronic properties and target interactions. researchgate.netvulcanchem.com | General scaffold hopping in drug discovery programs. researchgate.net |

| Phenyl Ring | Pyridyl, Thienyl Ring | Alter polarity, solubility, and potential for hydrogen bonding. researchgate.net | Antihistamine development has shown success with this strategy. researchgate.net |

| Carboxylic Acid / Carboxamide | Tetrazole, Hydroxamic Acid, Sulfonamide | Improve pharmacokinetic properties like absorption and metabolic stability. nih.gov | Optimization of angiotensin II receptor antagonists. nih.gov |

| Benzylboronic Acid | Benzoxaborole | Enhance metabolic stability while retaining key interactions with the target. acs.org | Development of HCV NS5B inhibitors like GSK8175. acs.org |

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to guide the design of potent and selective inhibitors. bpums.ac.ir This rational approach has been successfully applied to the development of this compound derivatives.

Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. In the design of 2-phenyl-benzofuran-3-carboxamide inhibitors of S. aureus Sortase A, molecular docking studies revealed that the most potent compound, Ia-22, shared a similar binding pattern with the natural substrate. researchgate.netnih.gov This included key hydrogen bond interactions with residues Cys184, Trp194, and Arg197 in the enzyme's active site. nih.gov

X-ray crystallography provides high-resolution structural data of ligand-protein complexes, offering invaluable insights for optimization. The development of GSK8175 as an HCV NS5B inhibitor was guided by structure-based design, with the X-ray crystal structure of an analog showing key interactions within the enzyme's binding pocket. acs.org This structural information helped in designing compounds that could circumvent the metabolic liabilities of the initial lead while maintaining potent antiviral activity. acs.org

For the antitubercular this compound TAM16, a structure-based drug discovery program was pursued, aided by an in vitro Pks13 thioesterase enzyme assay and a crystal structure. nih.gov This allowed for a rational approach to modifying the lead compound to improve its properties.

The table below outlines the application of SBDD in the development of this compound inhibitors.

| Target Enzyme | SBDD Technique | Key Findings | Resulting Compound/Series |

| S. aureus Sortase A | Molecular Docking | Identified key hydrogen bond interactions with Cys184, Trp194, and Arg197. researchgate.netnih.gov | 2-phenyl-benzofuran-3-carboxamide derivatives (e.g., Ia-22). nih.gov |

| HCV NS5B Polymerase | X-ray Crystallography | Guided the design of metabolically stable analogs that retained key binding interactions. acs.org | GSK8175. acs.org |

| M. tuberculosis Pks13 | X-ray Crystallography, In vitro enzyme assay | Facilitated rational modifications to the lead compound to address liabilities. nih.gov | Optimization of TAM16 series. nih.gov |

Conformational Restriction Strategies for Enhanced Selectivity and Potency

Conformational restriction is a powerful medicinal chemistry strategy used to improve the potency, selectivity, and pharmacokinetic properties of a drug candidate by reducing its flexibility. unina.it By locking the molecule into a bioactive conformation, the entropic penalty of binding to the target is reduced, which can lead to a significant increase in affinity. unina.it

This approach was effectively implemented in the development of inhibitors for the Pks13 enzyme of M. tuberculosis. The initial lead, TAM16, a this compound, showed promising antitubercular activity but was plagued by hERG channel-related cardiotoxicity. nih.gov To address this, a conformational restriction strategy was employed, leading to the design of 3,4-fused tricyclic benzofurans. nih.gov This rigidification of the scaffold aimed to present the key pharmacophoric elements in an optimal geometry for Pks13 binding while disfavoring interaction with the hERG channel. This strategy proved successful, yielding compounds with potent antitubercular activity and negligible hERG inhibition. nih.gov

In another example, a series of benzofuran derivatives were designed as novel Lysine-specific demethylase 1 (LSD1) inhibitors using a combination of scaffold hopping and conformational restriction. researchgate.net This led to the identification of potent inhibitors with robust in vivo antitumor efficacy. researchgate.net

| Original Scaffold | Strategy | Resulting Scaffold | Improved Property | Target |

| This compound (TAM16) | Introduction of a third ring | 3,4-fused tricyclic benzofuran | Reduced hERG toxicity, maintained potency. nih.gov | Pks13 |

| Flexible Phenylalkylamine | Incorporation into a rigid ring system | Piperidine, Pyrrolidine | Increased selectivity and potency. | Various GPCRs and ion channels |

| Open-chain structure | Cyclization | Macrocycle or fused ring system | Enhanced binding affinity due to pre-organization. | Proteases, Kinases |

Mitigation of Off-Target Liabilities (e.g., hERG channel inhibition)

A significant hurdle in drug development is the potential for a compound to interact with unintended biological targets, leading to adverse effects. A prominent example of an off-target liability is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. nih.govnih.gov

The development of the antitubercular this compound, TAM16, was ultimately terminated due to concerns over its hERG liability. nih.gov Extensive efforts were made to mitigate this risk. The optimization strategy focused on modifying the basic lipophilic amine in the piperidine moiety, which was hypothesized to be the primary contributor to the hERG signal. nih.gov The goal was to lower the lipophilicity (logD) and the basicity (pKa) of the amine to reduce its interaction with the hERG channel while preserving the necessary interactions for Pks13 inhibition. nih.gov

Despite identifying compounds with improved in vitro hERG profiles, subsequent ex vivo cardiotoxicity models still revealed cardiac irregularities, indicating an insufficient safety window. nih.govacs.org This experience underscores the challenge of eliminating hERG liability, especially when the responsible pharmacophore is also crucial for on-target activity.

More recently, a structure-based design approach employing conformational restriction led to the development of 3,4-fused tricyclic benzofuran derivatives. nih.gov This strategy successfully separated the potent antitubercular activity from the hERG liability, with lead compounds showing negligible hERG inhibition (IC50 > 100 μM). nih.gov

The following table summarizes strategies to mitigate hERG inhibition for this compound derivatives.

| Compound Series | Identified Liability | Mitigation Strategy | Outcome |

| TAM16 Series | hERG channel inhibition leading to potential cardiotoxicity. nih.govnih.gov | - Modification of the piperidine moiety to reduce basicity and lipophilicity. - Introduction of polar groups. | Improved in vitro hERG profile, but ex vivo cardiotoxicity remained. Series development terminated. nih.govacs.org |

| Pks13 Inhibitors | hERG channel inhibition from the initial lead (TAM16). nih.gov | - Conformational restriction through the creation of 3,4-fused tricyclic benzofurans. - Structure-based design to optimize for Pks13 and avoid hERG interactions. | Successful development of potent inhibitors with negligible hERG inhibition (IC50 > 100 μM). nih.gov |

Computational Approaches in Benzofuran 3 Carboxamide Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding affinity and the key interactions driving the complex formation. researchgate.net This method is widely employed in the investigation of benzofuran-3-carboxamide derivatives to understand their interactions with various biological targets. researchgate.netnih.gov

A notable application of molecular docking has been in the development of 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A (SrtA), a crucial enzyme for bacterial virulence. nih.govresearchgate.net Docking studies revealed that these compounds share a similar binding pattern with the natural substrate in the SrtA binding pocket. nih.govresearchgate.net For instance, the most potent inhibitor identified, compound Ia-22, demonstrated an L-shaped conformation within the active site, forming crucial hydrogen bond interactions with residues Cys184, Trp194, and Arg197. nih.govresearchgate.net The amide group at the 3-position of the benzofuran (B130515) ring was found to be essential for this inhibitory activity. nih.govresearchgate.net

In the context of antimicrobial research, molecular docking has also been used to evaluate benzofuran derivatives against other bacterial targets. For example, studies have explored their potential as inhibitors of GlcN-6-P synthase and tyrosyl-tRNA synthetase in S. aureus. brieflands.comtandfonline.com In one such study, N-acetyl derivative 5e, a phenylpyrazolyl-containing hybrid, showed a noteworthy binding energy of –6.65 kcal/mol against S. aureus tyrosyl-tRNA synthetase. tandfonline.com

Furthermore, the anticancer potential of this compound derivatives has been investigated through molecular docking against targets like anaplastic lymphoma kinase (ALK) and phosphatidylinositol-3-kinases (PI3K)/vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.comnih.gov For instance, a benzofuran–oxadiazole hybrid, compound 5d, was identified as a potent anticancer candidate against the A549 lung cancer cell line, and docking studies helped to elucidate its binding mechanism to ALK receptors. mdpi.com Similarly, compound 8, a benzofuranyl thiosemicarbazone, was computationally evaluated as a dual inhibitor of PI3K and VEGFR-2. nih.gov

The following table summarizes key molecular docking findings for various this compound derivatives:

| Compound/Derivative | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| 2-phenyl-benzofuran-3-carboxamide (Ia-22) | Staphylococcus aureus Sortase A (SrtA) | Cys184, Trp194, Arg197 | Not specified | nih.govresearchgate.net |

| Benzofuran-pyrimidine derivative (5a) | GlcN-6-P synthase | Not specified | Lowest among tested compounds | brieflands.com |

| Benzofuran-pyrimidine derivative (5c) | GlcN-6-P synthase | Not specified | Lowest among tested compounds | brieflands.com |

| N-acetyl phenylpyrazolyl-containing hybrid (5e) | S. aureus tyrosyl-tRNA synthetase | Not specified | -6.65 | tandfonline.com |

| Benzofuran–oxadiazole hybrid (5d) | Anaplastic lymphoma kinase (ALK) | Not specified | Not specified | mdpi.com |

| Benzofuranyl thiosemicarbazone (8) | PI3K/VEGFR-2 | Not specified | Not specified | nih.gov |

| N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide | Mycobacterium tuberculosis InhA | Not specified | -9.22 | semanticscholar.org |

| 3-hydroxy-1-benzofuran-2-carbohydrazide | Threonine protein kinase 6 (3FDN), Arora 2 kinase (3LAU) | Not specified | Not specified | ajrconline.org |

Homology Modeling for Novel Target Proteins

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling provides a powerful alternative for generating a reliable structural model. nih.gov This computational technique constructs a model of the target protein based on its amino acid sequence and the experimentally determined structure of a homologous protein, known as a template. nih.gov The accuracy of the resulting model is highly dependent on the sequence similarity between the target and the template. uit.no

Homology modeling has been instrumental in studying the interactions of this compound derivatives with novel or structurally uncharacterized target proteins. For instance, in the development of selective agonists for the cannabinoid receptor 2 (CB₂), a G-protein-coupled receptor with no available crystal structure of its active state, a ligand-steered homology modeling approach was employed. nih.gov This method utilized known ligands to shape and optimize the binding site of the CB₂ receptor model, providing crucial insights into the structure-activity relationships of a series of 2,3-dihydro-1-benzofuran derivatives. nih.gov

Similarly, homology models have been generated for other important drug targets. In the pursuit of novel inhibitors for gastric H⁺/K⁺-ATPase, homology models were created for the E₁ and E₂ conformations of the enzyme, using the related Ca²⁺-ATPase as a template. nih.gov This allowed for the virtual screening and design of potential inhibitors. The process of homology modeling generally involves several key steps: template identification, sequence alignment, model building, and model validation. nih.gov

Virtual Screening Techniques for Identification of New this compound Chemotypes

Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mmsl.cz This approach can be broadly categorized into ligand-based and structure-based methods. mmsl.czacs.org

Ligand-based virtual screening relies on the knowledge of known active compounds to identify others with similar properties, often using techniques like chemical similarity searches and pharmacophore modeling. mmsl.czacs.org Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score potential ligands. mmsl.czacs.org

In the context of this compound research, virtual screening has been employed to discover novel chemotypes with therapeutic potential. For example, to identify new inhibitors of Mycobacterium tuberculosis Pks13-TE, a structure-based virtual screening of the FDA database was performed to find non-benzofuran scaffolds, as all previously known inhibitors shared the same benzofuran core. rsc.org This led to the identification of existing drugs like carvedilol (B1668590) and celecoxib (B62257) as having anti-tubercular activity. rsc.org

Pharmacophore-guided virtual screening is another powerful technique that has been used to identify new β3-adrenergic receptor agonists. nih.gov This method involves creating a 3D model of the essential features of a ligand required for binding and then screening compound libraries for molecules that match this pharmacophore. nih.gov

In the search for inhibitors of the enoyl-acyl carrier protein reductase (InhA) from M. tuberculosis, virtual screening of the DrugBank database was performed using the INH-NAD adduct as a query. nih.gov This led to the identification of a promising lead compound, adenosine (B11128) diphosphate (B83284) 5-(beta-ethyl)-4-methyl-thiazole-2-carboxylic acid. nih.gov Similarly, a mixed ligand/structure-based virtual screening approach, combining pharmacophore modeling, diversity analysis, and ensemble docking, was used to identify novel inhibitors of glycogen (B147801) synthase kinase-3beta (GSK-3β). olemiss.edu

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur. acs.org This computational method is crucial for understanding the intricate details of how this compound derivatives interact with their target proteins.

MD simulations have been used to investigate the binding of benzofuran derivatives to various targets. For instance, in the study of 2-phenyl-benzofuran-3-carboxamide derivatives as Sortase A inhibitors, MD simulations could be used to explore the dynamic stability of the ligand-protein complex and further validate the interactions observed in molecular docking studies. researchgate.net

In the development of novel inhibitors for DNA gyrase B, a validated target for antibacterial drugs, MD simulations were performed on the top-ranked compounds identified through virtual screening. acs.org The simulations, which ran for 100 nanoseconds, provided data on parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration, which all indicated the formation of a stable complex between the most promising compound and the DNA gyrase B protein. acs.org The binding free energy calculations from these simulations also revealed that van der Waals interactions and electrostatic forces were the primary drivers of binding. acs.org

Similarly, MD simulations have been employed to study the binding stability of potential inhibitors for the InhA enzyme from Mycobacterium tuberculosis. semanticscholar.org These simulations can confirm the stability of the ligand within the active site and provide a more accurate picture of the binding interactions than static docking models alone. semanticscholar.org

Future Perspectives and Research Directions for Benzofuran 3 Carboxamide

Exploration of Undiscovered Therapeutic Applications

While benzofuran-3-carboxamide derivatives have shown considerable promise as anticancer and antimicrobial agents, their full therapeutic potential remains largely untapped. researchgate.netmdpi.com Future research will likely focus on screening this scaffold against a broader range of biological targets. For instance, their potential as inhibitors of enzymes like Sortase A in Gram-positive bacteria suggests a pathway to combat antibiotic resistance. researchgate.netnih.gov Derivatives have shown inhibitory activity against Staphylococcus aureus Sortase A, a key enzyme for bacterial virulence, with some compounds exhibiting IC50 values as low as 3.3 µM. researchgate.netnih.gov